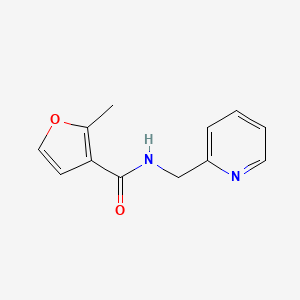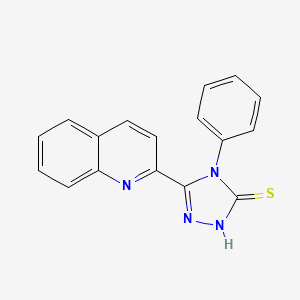
2-methyl-N-(2-pyridinylmethyl)-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-pyridinylmethyl)-3-furamide, also known as Pifithrin-α, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by Selivanova et al. as a p53 inhibitor, and since then, it has been extensively studied for its potential applications in various fields.
Mécanisme D'action
2-methyl-N-(2-pyridinylmethyl)-3-furamideα works by inhibiting the transcriptional activity of p53, preventing it from binding to its target genes. This inhibition leads to the downregulation of p53-dependent genes, including those involved in cell cycle arrest and apoptosis. 2-methyl-N-(2-pyridinylmethyl)-3-furamideα also inhibits the DNA-binding activity of p53, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
2-methyl-N-(2-pyridinylmethyl)-3-furamideα has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammation. It has also been shown to protect neurons from oxidative stress and prevent neuronal apoptosis, making it a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-N-(2-pyridinylmethyl)-3-furamideα in lab experiments is its high specificity for p53, making it a useful tool for studying the role of p53 in various cellular processes. However, one limitation of 2-methyl-N-(2-pyridinylmethyl)-3-furamideα is its potential cytotoxicity, which can affect the viability of cells in culture. Additionally, 2-methyl-N-(2-pyridinylmethyl)-3-furamideα may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 2-methyl-N-(2-pyridinylmethyl)-3-furamideα in scientific research. One potential application is in the development of cancer therapeutics, where 2-methyl-N-(2-pyridinylmethyl)-3-furamideα can be used as a lead compound for the development of more potent and selective p53 inhibitors. Another potential application is in the study of neurodegenerative diseases, where 2-methyl-N-(2-pyridinylmethyl)-3-furamideα can be used to investigate the role of p53 in neuronal apoptosis and oxidative stress. Additionally, 2-methyl-N-(2-pyridinylmethyl)-3-furamideα can be used in the study of inflammation, where it has been shown to have anti-inflammatory effects. Overall, the potential applications of 2-methyl-N-(2-pyridinylmethyl)-3-furamideα in scientific research are vast and promising.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(2-pyridinylmethyl)-3-furamideα involves the reaction between 2-methyl-3-furoic acid and 2-(bromomethyl)pyridine hydrobromide in the presence of triethylamine. The resulting product is then purified by recrystallization, yielding 2-methyl-N-(2-pyridinylmethyl)-3-furamideα as a white solid.
Applications De Recherche Scientifique
2-methyl-N-(2-pyridinylmethyl)-3-furamideα has been used in various scientific research applications, including cancer research, neuroprotection, and inflammation. It is a potent inhibitor of p53, a tumor suppressor protein that plays a crucial role in preventing the development of cancer. By inhibiting p53, 2-methyl-N-(2-pyridinylmethyl)-3-furamideα can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(5-7-16-9)12(15)14-8-10-4-2-3-6-13-10/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSLYCGNFCGLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)


![9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5733046.png)
![N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733054.png)
methanone](/img/structure/B5733058.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5733062.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)
![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5733077.png)
![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)

![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)
